molecular formula C8H9NO2S B12952074 4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Cat. No.: B12952074
M. Wt: 183.23 g/mol
InChI Key: BOGWZNMYEMBABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound with the molecular formula C8H9NO2S. It is known for its unique structure, which includes a thiophene ring fused with a benzene ring and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide followed by reduction to introduce the amino group. Another method includes the acylation of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes several types of chemical reactions, including:

    Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination, primarily at the 5-position.

    Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets. The amino group at the 4-position allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making it a compound of interest for further research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
  • 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Uniqueness

4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2,2-dioxo-1,3-dihydro-2-benzothiophen-4-amine

InChI

InChI=1S/C8H9NO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5,9H2

InChI Key

BOGWZNMYEMBABK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.